7-Ethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Properties
Molecular Formula |
C9H8N4O |
|---|---|
Molecular Weight |
188.19 g/mol |
IUPAC Name |
7-ethyl-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C9H8N4O/c1-2-7-3-8(14)12-9-6(4-10)5-11-13(7)9/h3,5H,2H2,1H3,(H,12,14) |
InChI Key |
PGCVIBMGRWONMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)NC2=C(C=NN12)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclization of Pyrazolopyrimidine Precursors
One of the most efficient strategies involves initial synthesis of substituted pyrazolopyrimidines, followed by selective functionalization at position 7 with ethyl groups and at position 5 with oxo groups.
- Step 1: Preparation of 3-amino-1H-pyrazoles bearing nitrile groups.
- Step 2: Condensation with β-ketoesters or their derivatives, such as ethyl acetoacetate, under reflux conditions in ethanol or acetic acid.
- Step 3: Cyclization facilitated by acid catalysis, often using acetic acid or polyphosphoric acid, to form the fused heterocyclic system.
- Step 4: Post-cyclization modifications, including oxidation or substitution, to introduce the oxo group at position 5 and the ethyl group at position 7.
A recent study reports the synthesis of pyrazolo[1,5-a]pyrimidine derivatives with various substitutions, emphasizing the importance of enaminone intermediates and cyclization under microwave irradiation to improve yields and regioselectivity.
Multicomponent Synthesis Using Hydrazines and β-Keto Nitriles
This method involves the reaction of hydrazines with β-keto nitriles, such as ethyl cyanoacetate, under reflux conditions, leading to the formation of pyrazolopyrimidines with high regioselectivity.
Hydrazine + Ethyl cyanoacetate → Cyclization → this compound
- Solvent: Ethanol or acetic acid.
- Catalyst: Acidic conditions to promote cyclization.
- Temperature: Reflux (~80-100°C).
- Duration: 4-8 hours.
Oxidation and Functional Group Modification
Post-synthesis, oxidation reactions using oxidants like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are employed to convert methyl or other substituents into oxo groups at specific positions.
- Methyl groups at position 5 are oxidized to keto groups using KMnO₄ in aqueous acetone, yielding the 5-oxo derivative.
Data Tables Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Cyclization of pyrazolopyrimidines | 3-amino-1H-pyrazoles, β-dicarbonyls | Acid catalyst (AcOH), reflux | 60-75% | Efficient for substitution diversity | Suitable for introducing ethyl and oxo groups |
| Multicomponent reaction | Hydrazines, ethyl cyanoacetate | Reflux in ethanol | 55-70% | High regioselectivity | Good for rapid synthesis of derivatives |
| Oxidation of methyl groups | Methyl-substituted precursors | KMnO₄ or H₂O₂ | Room temperature to reflux | 65-80% | Converts methyl to keto groups at position 5 |
Recent Research Discoveries and Innovations
- Microwave-Assisted Synthesis: Recent studies have demonstrated that microwave irradiation significantly accelerates the cyclization process, enhances yields, and improves regioselectivity, especially for derivatives with bulky substituents.
- Green Chemistry Approaches: Use of environmentally benign solvents and catalysts, such as water or ethanol, has been emphasized for sustainable synthesis.
- Structural Confirmation: Extensive NMR, IR, and X-ray diffraction analyses confirm the regioselectivity and purity of synthesized compounds, ensuring reproducibility.
Summary of Key Synthesis Pathway
The most promising route for preparing This compound involves:
- Initial formation of 3-amino-1H-pyrazoles bearing nitrile groups.
- Condensation with ethyl acetoacetate or similar β-ketoesters under acid catalysis.
- Cyclization facilitated by microwave irradiation or reflux conditions.
- Post-synthetic oxidation to introduce the oxo group at position 5.
- Functionalization at position 7 with ethyl groups via alkylation reactions.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
7-Ethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an antitumor, antiviral, and antimicrobial agent.
Materials Science: The compound’s unique photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Ethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and disrupting normal biochemical processes. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Physicochemical Properties
- Crystallinity : Pyrazolo[1,5-a]pyrimidines with planar structures (e.g., 7-chloro-5-(chloromethyl) analog) form intermolecular hydrogen bonds, influencing stability and formulation .
- Metabolic Stability : The 5-oxo group may reduce oxidative metabolism compared to unsubstituted analogs .
Key Research Findings and Trends
- Antimicrobial Potency : Bulky 7-substituents (e.g., isoindole-dione) enhance antifungal activity, while smaller groups (e.g., ethyl) may prioritize antibacterial effects .
- Structural Flexibility : Position 7 is a critical modification site; electron-withdrawing groups (e.g., CN, Cl) enhance reactivity for further functionalization .
- Imaging Applications : Polar modifications (e.g., 18F-labeled hydroxyl groups) improve clearance rates, suggesting that the target compound’s ethyl group may require derivatization for optimal biodistribution .
Biological Activity
7-Ethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and kinase inhibition. This article explores the synthesis, structure-activity relationships (SAR), and biological effects of this compound, supported by relevant case studies and research findings.
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The introduction of various substituents at positions 3 and 5 on the pyrazolo ring has been shown to significantly influence biological activity. For instance, modifications can enhance affinity for specific kinase targets or improve anticancer efficacy.
Table 1: Summary of Structural Modifications and Corresponding Biological Activities
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For example, compound 6n exhibited significant growth inhibition across various cancer cell lines with a mean growth inhibition percentage (GI%) of 43.9% . Molecular docking studies indicated that these compounds bind effectively to key targets involved in cancer progression, such as cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKA) .
Kinase Inhibition
The primary mechanism of action for many pyrazolo[1,5-a]pyrimidines is their ability to inhibit specific kinases involved in cellular signaling pathways. The most notable findings include:
- CDK2 Inhibition : Compounds 6s and 6t demonstrated potent inhibition of CDK2 with IC50 values of 11.70 µM and 19.92 µM , respectively. These compounds also induced cell cycle arrest in the G0–G1 phase in renal carcinoma cells .
- mTOR Inhibition : Other derivatives have shown promise as mTOR inhibitors, which are critical in cancer therapy due to their role in regulating cell growth and proliferation .
Study on Renal Carcinoma Cells
In a study assessing the efficacy of compounds 6s and 6t , renal carcinoma cell line RFX 393 was utilized due to its high expression levels of CDK2 and TRKA. Both compounds were tested for cytotoxicity and cell cycle effects:
- Results : Treatment with these compounds led to significant cell cycle arrest and increased apoptosis rates compared to control groups. The treated populations showed an increase in G0–G1 phase cells to 84.36% for compound 6s , indicating effective growth inhibition .
Computational Modeling
Molecular docking simulations have been employed to predict the binding affinities of various derivatives against CDK2 and TRKA. Results indicated that compound 6t exhibited favorable interactions similar to established inhibitors like milciclib, highlighting its potential as a lead compound for further development .
Q & A
Basic: What are the standard synthetic routes for 7-Ethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile?
Methodological Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with ethyl-substituted precursors. For example, 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile reacts with ethylating agents under controlled conditions. Deep eutectic solvents (DES) are preferred for their benign environmental profile, high yields (~80%), and simplified purification . Key steps include:
- Reagents: Ethyl halides or ethylating agents (e.g., ethyl bromide).
- Conditions: Reflux in DES (e.g., choline chloride/urea mixtures) at 80–100°C for 6–12 hours.
- Work-up: Precipitation via ice-cold water, followed by recrystallization from ethanol.
Advanced: How do reaction parameters influence the yield and purity of this compound?
Methodological Answer:
Optimization requires balancing solvent polarity, temperature, and stoichiometry:
- Solvent Choice: DES enhances reaction efficiency (yield >75%) compared to ethanol or DMF due to improved solubility of intermediates .
- Temperature: Prolonged reflux (>12 hours) at 100°C may degrade the product, while lower temperatures (<80°C) reduce cyclization rates.
- Purification: Gradient recrystallization (e.g., ethanol → ethyl acetate) removes unreacted precursors, improving purity to >95% .
Basic: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (MS): Molecular ion [M+H]⁺ at m/z 217.08 (calculated: 217.08) .
- IR Spectroscopy: Bands at ~2200 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O) .
Advanced: How does X-ray crystallography resolve structural ambiguities?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) provides atomic-level resolution:
- Planarity: The pyrazolo-pyrimidine core is nearly planar (r.m.s. deviation <0.02 Å), with ethyl and carbonyl groups in equatorial positions .
- Intermolecular Interactions: Weak C–H⋯N hydrogen bonds (2.8–3.0 Å) stabilize crystal packing into 2D sheets .
- Validation: SCXRD data corroborate NMR/MS assignments, resolving disputes over substituent orientation (e.g., ethyl vs. methyl placement) .
Basic: What chemical transformations are feasible for this compound?
Methodological Answer:
Key reactions include:
- Nucleophilic Substitution: Replacement of the cyano group with amines (e.g., benzylamine) in DMF at 120°C .
- Oxidation: Conversion of the ethyl group to a carbonyl using KMnO₄/H₂SO₄ .
- Azo Coupling: Diazotization with aryl amines to form colored derivatives for bioactivity screening .
Advanced: How can substituent modifications enhance bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): Introducing Cl or CF₃ at the 5-position (e.g., 7-chloro-5-(chloromethyl)pyrazolo... ) improves kinase inhibition (IC₅₀ <1 µM) by enhancing electrophilicity .
- Amino Derivatives: Substituting the cyano group with carboxamide (e.g., 7-amino-...carboxamide ) increases solubility and bioavailability (logP reduction by ~1.5 units) .
- Steric Effects: Bulky substituents (e.g., phenyl at C3) hinder metabolic degradation, prolonging half-life in vitro .
Basic: What are the primary research applications of this compound?
Methodological Answer:
- Medicinal Chemistry: Scaffold for kinase inhibitors (e.g., EGFR, CDK2) due to its planar, heterocyclic core .
- Material Science: Precursor for fluorescent dyes via azo coupling .
- Catalysis: Ligand in transition-metal complexes for cross-coupling reactions .
Advanced: How to address contradictions in reported bioactivity data?
Methodological Answer:
Discrepancies often arise from assay conditions or substituent effects:
- Case Study: A study reported IC₅₀ = 0.8 µM for EGFR inhibition , while another found IC₅₀ = 5 µM . This variance may stem from:
- Resolution: Standardize assays (pH 7.4, 37°C) and use SCXRD-validated derivatives for comparisons .
Basic: How is the purity of this compound assessed?
Methodological Answer:
- HPLC: Reverse-phase C18 column (ACN/water gradient), retention time ~8.2 min, purity ≥95% .
- TLC: Rf = 0.6 (silica gel, ethyl acetate/hexane 3:7) .
- Elemental Analysis: Match calculated (C: 56.4%, H: 4.2%, N: 29.5%) and experimental values (±0.3%) .
Advanced: What computational methods predict reactivity and stability?
Methodological Answer:
- DFT Calculations: B3LYP/6-31G* models predict nucleophilic attack sites (e.g., C3 cyano group) and tautomeric stability .
- Molecular Dynamics (MD): Simulate solvation effects in DMSO to optimize reaction conditions .
- SAR Studies: Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronegativity with antibacterial potency (R² >0.85) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
